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Compound of Interest

Isothiazol-4-ylmethanamine
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dihydrochloride
CAS No.: 2193067-17-1
Cat. No.: B2470504

Get Quote

Executive Summary

The isothiazole (1,2-thiazole) scaffold represents a potent yet underutilized pharmacophore in
modern drug discovery. Distinct from its ubiquitous isomer thiazole (1,3-thiazole), the
isothiazole ring offers a unique electronic profile characterized by the weak N-S bond, high
aromaticity, and specific hydrogen-bonding capabilities. While benzisothiazoles are well-
established in neuropsychiatric drugs (e.g., Lurasidone, Ziprasidone), monocyclic isothiazoles
are emerging as versatile bioisosteres for pyridine, thiazole, and carboxylic acid moieties. This
guide provides an in-depth analysis of isothiazole synthesis, reactivity, and application in lead
optimization.

The Isothiazole Pharmacophore
Electronic Structure & Bioisosterism

Isothiazole is a five-membered heteroaromatic ring containing nitrogen and sulfur in adjacent
positions (1,2-relationship).[1][2][3][4] This connectivity imparts distinct physicochemical
properties compared to the 1,3-thiazole isomer:
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» Dipole Moment: Isothiazole exhibits a lower dipole moment than thiazole, influencing
membrane permeability and solubility.

 Basicity: The nitrogen lone pair in isothiazole is less basic (

for the conjugate acid) compared to thiazole (
) and pyridine (

). This reduced basicity is advantageous when mitigating hERG channel inhibition, often
associated with basic amine centers.

e H-Bonding: The nitrogen atom serves as a weak hydrogen bond acceptor.

o 3-Hydroxyisothiazole: This tautomeric moiety is a classic bioisostere for carboxylic acids
(pKa ~ 6-7), mimicking the acidity and planar geometry of the carboxylate anion while
offering different lipophilicity profiles (e.g., in GABA agonists like Thioibotenic acid).

ison of Azole Bioi

Isothiazole (1,2- ]
Property SN) Thiazole (1,3-S,N) Isoxazole (1,2-O,N)

Aromaticity High Moderate Moderate

Basicity (pKa of

-0.5 (Very Weak) 2.5 (Weak) -2.9 (Very Weak)
)
S N-S reductive S-oxidation / N-O reductive
Metabolic Liability o
cleavage Epoxidation cleavage
Lipophilicity (LogP) ~1.1 ~0.4 ~0.1

Synthetic Strategies & Regiocontrol

Constructing the isothiazole core requires navigating the labile nature of the N-S bond. Two
primary strategies dominate: de novo ring construction and functionalization of existing cores.

De Novo Synthesis: The Singh Method
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The condensation of

-ketodithioesters with ammonium acetate is a robust, "green" method for generating 3,5-
disubstituted isothiazoles. This approach avoids hazardous elemental halogens and offers high
atom economy.

Functionalization: Regioselective Lithiation

Functionalizing the isothiazole ring via lithiation is highly regioselective but condition-
dependent.

o Cb5-Lithiation: The C5 proton is the most acidic due to the inductive effect of the adjacent
sulfur. Treatment of unsubstituted or 3-substituted isothiazoles with LDA at -78°C exclusively
yields the C5-lithio species.

 Lateral Lithiation: In 3,5-dimethylisothiazole, lithiation occurs laterally at the C5-methyl group,
preserving the ring.

Electrophilic Substitution

Electrophilic attack (halogenation, nitration) occurs preferentially at C4, the most electron-rich
position. This orthogonality (C5-lithiation vs. C4-electrophilic attack) allows for the precise
construction of trisubstituted scaffolds.

Experimental Protocols
Protocol A: Synthesis of 3-Bromoisothiazole-5-
carboxylic acid

This protocol demonstrates the transformation of a carboxamide to a carboxylic acid, a key
building block for amide coupling in library generation. The method utilizes a diazotization-
hydrolysis sequence in trifluoroacetic acid (TFA).

Target: 3-Bromoisothiazole-5-carboxylic acid Reagents: 3-Bromoisothiazole-5-carboxamide,
Sodium Nitrite (

), Trifluoroacetic Acid (TFA).[2][5]

Step-by-Step Methodology:
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Preparation: Charge a round-bottom flask with 3-bromoisothiazole-5-carboxamide (1.0 equiv,
e.g., 207 mg, 1.0 mmol).

Solvation: Add Trifluoroacetic acid (TFA) (2.5 mL) and cool the suspension to 0°C in an ice
bath. Note: TFA acts as both solvent and acid catalyst.

Diazotization: Slowly add Sodium Nitrite (

) (4.0 equiv, 276 mg, 4.0 mmol) in small portions over 5 minutes. Monitor the exotherm.

Reaction: Stir the mixture at 0°C. Monitor consumption of starting material by TLC (typically
complete within 15-30 minutes). The reaction proceeds via the formation of a diazonium-like
species which is rapidly hydrolyzed.

Work-up: Pour the reaction mixture into ice-water (25 mL).

Extraction: Extract the aqueous phase with tert-butyl methyl ether (TBME) or Ethyl Acetate (3
x 20 mL).

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure.

Result: The product, 3-bromoisothiazole-5-carboxylic acid, is obtained as a colorless solid
(Yield: ~95%). Recrystallize from cyclohexane if necessary (mp 139-141°C).

Self-Validating Check: The product should show a distinct carboxylic acid proton in

NMR (~13-14 ppm) and loss of the amide
signals.

Metabolic Stability & Liability

A critical consideration in isothiazole drug design is the stability of the N-S bond.

» Reductive Ring Opening: Unlike thiazoles, isothiazoles (and isoxazoles) are susceptible to
reductive cleavage of the heteroatom-heteroatom bond by cytosolic aldehyde oxidase or
cytochrome P450 enzymes.
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e Mechanism: The cleavage results in the formation of an

-thioketo imine, which hydrolyzes to a
-amino-cis-enethione or alpha-dicarbonyl species.

o Mitigation: Substitution at C3 and C5 (steric bulk) significantly retards this metabolic pathway.
Benzofusion (as in Lurasidone) also stabilizes the ring against reductive opening.

Visualizations
Isothiazole Synthetic & Metabolic Workflow

The following diagram illustrates the primary synthetic routes (Singh Synthesis, Lithiation) and
the metabolic ring-opening pathway.
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Caption: Synthetic assembly via Singh method, C5-functionalization via lithiation, and potential
metabolic degradation pathway.

Pharmacophore & Bioisosteres

Comparison of Isothiazole with common bioisosteres.
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Caption: Physicochemical comparison of isothiazole with key bioisosteres thiazole, isoxazole,
and pyridine.

Case Study: Lurasidone (Latuda)

While monocyclic isothiazole drugs are rare, the 1,2-benzisothiazole moiety is a cornerstone of
the atypical antipsychotic Lurasidone.

e Structure: Contains a piperazinyl-1,2-benzisothiazole.
» Role of Scaffold: The benzisothiazole ring provides critical

stacking interactions within the D2 receptor binding pocket.

o Metabolism: Lurasidone undergoes extensive oxidative metabolism (N-dealkylation,
hydroxylation of the norbornane ring). The isothiazole ring itself remains largely intact in the
major metabolites, demonstrating that benzofusion confers significant metabolic stability
compared to the monocyclic variants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact
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Contact our Ph.D. Support Team for a compatibility check
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